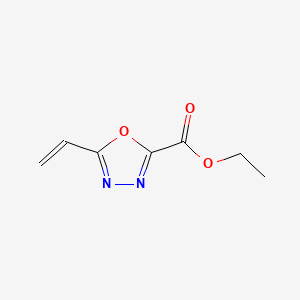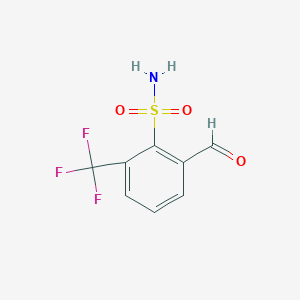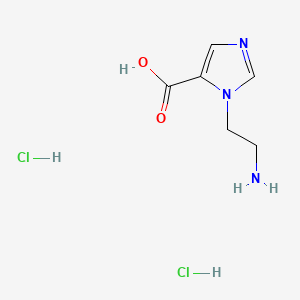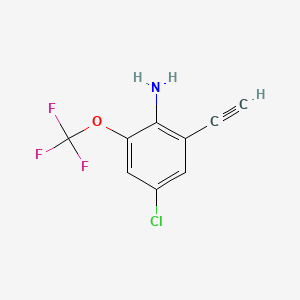
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an ethynyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine or alcohol.
科学的研究の応用
4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-Chloro-2-ethynyl-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the ethynyl group may facilitate covalent bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but lacks the ethynyl group.
4-(Trifluoromethoxy)aniline: Similar structure but lacks both the chloro and ethynyl groups.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Similar structure but has an additional chloro group.
特性
分子式 |
C9H5ClF3NO |
|---|---|
分子量 |
235.59 g/mol |
IUPAC名 |
4-chloro-2-ethynyl-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H5ClF3NO/c1-2-5-3-6(10)4-7(8(5)14)15-9(11,12)13/h1,3-4H,14H2 |
InChIキー |
FPYXMJUDQBICHR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C(=CC(=C1)Cl)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


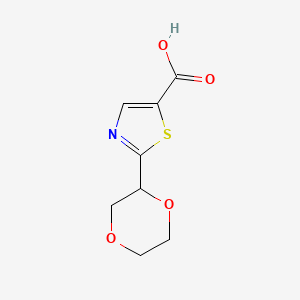

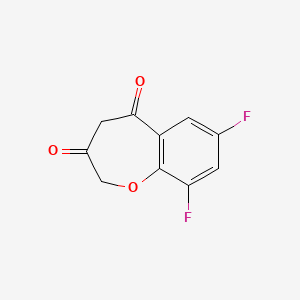
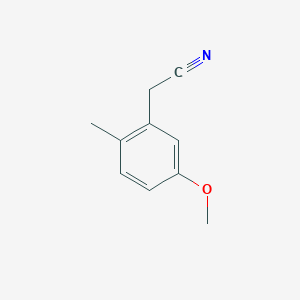

![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
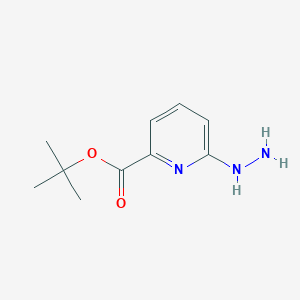
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
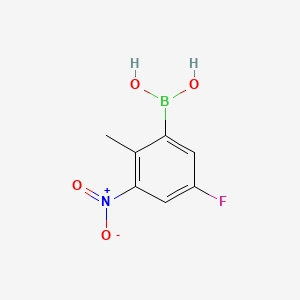
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
